molecular formula C11H13NO2 B589365 Pseudoephedroxane-d3 CAS No. 1329610-93-6

Pseudoephedroxane-d3

Cat. No.: B589365
CAS No.: 1329610-93-6
M. Wt: 194.248
InChI Key: MNYARIILPGRTQL-HJRSCEKWSA-N
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Description

Pseudoephedroxane-d3 is a deuterated analog of Pseudoephedroxane (synonymous with Ephedroxane), a stereochemically defined oxazinanone derivative. The compound’s molecular formula is C${11}$H${10}$D$3$NO$2$, with an average molecular weight of 194.23 g/mol (non-deuterated form: 191.23 g/mol) . Its structure, (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazinan-2-one, features two stereocenters, critical for its biochemical interactions . The deuterium substitution at three hydrogen positions enhances its utility as an analytical reference standard in mass spectrometry, minimizing metabolic degradation via the kinetic isotope effect .

Properties

CAS No.

1329610-93-6

Molecular Formula

C11H13NO2

Molecular Weight

194.248

IUPAC Name

(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3

InChI Key

MNYARIILPGRTQL-HJRSCEKWSA-N

SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Synonyms

(4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3; 

Origin of Product

United States

Preparation Methods

The preparation of Pseudoephedroxane-d3 involves several synthetic routes and reaction conditions. One common method involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . These steps are carried out under mild reaction conditions, making the process efficient and cost-effective.

Chemical Reactions Analysis

Pseudoephedroxane-d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pseudoephedroxane-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Pseudoephedroxane-d3 exerts its effects by acting as an agonist of alpha adrenergic receptors and, to a lesser extent, beta adrenergic receptors. This agonism produces vasoconstriction, which is used as a decongestant and as a treatment for priapism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Amphetamine-Type Alkaloids

Ephedroxane derivatives are structurally related to amphetamine-like alkaloids found in Ephedra species (Table 1). Key distinctions include:

Compound Molecular Formula Key Structural Features Primary Applications CAS Number
Pseudoephedroxane-d3 C${11}$H${10}$D$3$NO$2$ Oxazinanone backbone, deuterated methyl groups Analytical internal standard N/A
Ephedrine C${10}$H${15}$NO β-hydroxyamphetamine, non-cyclic Decongestant, bronchodilator 299-42-3
Pseudoephedrine C${10}$H${15}$NO Diastereomer of ephedrine Nasal decongestant 90-82-4
Ephedroxane C${11}$H${13}$NO$_2$ Cyclic oxazinanone, no deuterium Potential antitussive/anti-inflammatory 16251-46-0

Key Differences :

  • Cyclic vs. Linear Backbone: Unlike ephedrine or pseudoephedrine, this compound contains a six-membered oxazinanone ring, reducing its stimulant effects and enhancing metabolic stability .
  • Deuterium Substitution : The -d3 modification in this compound increases molecular weight by ~3 Da, enabling precise isotopic differentiation in LC-MS/MS assays .
Deuterated Reference Standards

Deuterated analogs like Ecgonine methylester-D3.HCl (CAS: DEA No. 9180 CII) and EDDP-D3.perchlorate share functional similarities with this compound (Table 2):

Compound Molecular Formula Molecular Weight (g/mol) Application
This compound C${11}$H${10}$D$3$NO$2$ 194.23 Quantification of Ephedroxane in biofluids
Ecgonine methylester-D3.HCl C${10}$H${14}$D$3$NO$3$·HCl 238.73 Cocaine metabolite analysis
EDDP-D3.perchlorate C${20}$H${21}$D$3$N·ClO$4$ 380.89 Methadone metabolite detection

Analytical Advantages :

  • Deuterated standards co-elute with non-deuterated analogs during chromatography, correcting for ion suppression/enhancement .
  • This compound’s stereospecificity ensures accurate quantification in enantioselective assays .

Pharmacokinetic and Metabolic Considerations

  • Kinetic Isotope Effect: Deuterium in this compound slows CYP450-mediated metabolism, prolonging its half-life compared to non-deuterated Ephedroxane .

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